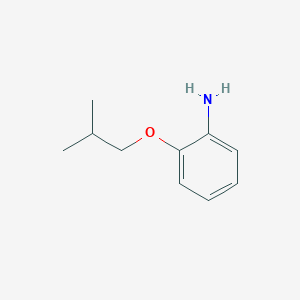

2-(2-Metilpropoxi)anilina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(2-Methylpropoxy)aniline and related compounds typically involves the reaction of anilines with alcohols or alkylating agents. For example, the ruthenium-catalysed synthesis of 2,3-disubstituted indoles from anilines and vicinal diols demonstrates the versatility of anilines in cyclocondensation reactions, producing water and dihydrogen as byproducts (Turský et al., 2010). Similarly, the complexation of 2-(methylthio)aniline with palladium(II) illustrates the reactivity of substituted anilines in catalyzing C-C coupling reactions (Rao et al., 2014).

Molecular Structure Analysis

Studies on molecular structure, such as spectroscopic (FT–IR and UV–Vis) and theoretical (HF and DFT) investigations, reveal detailed insights into the electronic and geometric configurations of aniline derivatives. For instance, the crystal structure analysis of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline provides comprehensive information on its molecular geometry, optimized using various computational methods (Ceylan et al., 2016).

Chemical Reactions and Properties

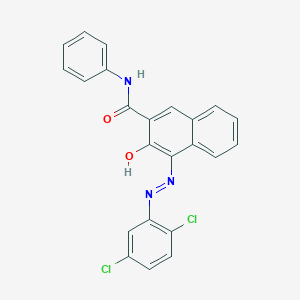

Aniline derivatives participate in a wide range of chemical reactions, showcasing their versatile chemical properties. For example, the synthesis of photoreceptor-grade anilide couplers from 2-hydroxy-11H-benzo(a)carbazole-3-carboxylic acid demonstrates the ability of aniline compounds to undergo condensation reactions to form high-purity anilides useful in the production of azo pigments (Law et al., 1993).

Physical Properties Analysis

The physical properties of 2-(2-Methylpropoxy)aniline derivatives, such as solubility, morphology, and electrical conductivity, are crucial for their applications in materials science. For example, the study on copolymers of 2-[(2E)-1-methyl-2-buten-1-yl]aniline and aniline reveals significant improvements in solubility and changes in morphology with the introduction of substituted aniline into the polymer chain (Andriianova et al., 2019).

Chemical Properties Analysis

The chemical properties of aniline derivatives, including reactivity, catalytic efficiency, and selectivity in various reactions, are essential for their utility in chemical synthesis and industrial applications. Methylation reactions, for example, have been extensively studied to understand the alkylation mechanisms and product selectivity of aniline compounds (Shaikh et al., 1998).

Aplicaciones Científicas De Investigación

Fármacos Antitumorales

“2-(2-Metilpropoxi)anilina” se utiliza en el diseño, síntesis y evaluación de varios derivados de pirimidina de anilina 2-sustituida como inhibidores duales altamente potentes de las quinasas Mer y c-Met para un tratamiento tumoral eficaz . Estas quinasas se sobreexpresan comúnmente en varios tumores, lo que las convierte en objetivos ideales para el desarrollo de fármacos antitumorales .

Polímeros Conductores

El compuesto se utiliza en la síntesis mecanoquímica de polianilinas, que son polímeros conductores . Estos polímeros tienen una amplia gama de aplicaciones tecnológicas, que incluyen blindaje electromagnético, electrocromatismo, terapia fototérmica antitumoral/antibacteriana, actuadores electromagnéticos, materiales de electrodos de baterías, supercondensadores, electrónica flexible, hidrogeles conductores, intercambiadores de iones impulsados electroquímicamente, nanopartículas fluorescentes y sensores electroquímicos .

Nanocompuestos

“this compound” se utiliza en la producción de nanocompuestos mediante polimerización mecanoquímica de anilinas junto con diferentes nanomateriales como arcillas porosas, grafeno, nanotubos de carbono, nanopartículas metálicas y de óxido .

Hidrogeles

El compuesto se utiliza en la síntesis de hidrogeles basados en polianilina . Estos hidrogeles tienen notables propiedades fisicoquímicas y físicas-mecánicas, lo que los hace útiles en diversas aplicaciones .

Propiedades

IUPAC Name |

2-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVXNNKOFAIRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545950 | |

| Record name | 2-(2-Methylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104065-95-4 | |

| Record name | 2-(2-Methylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

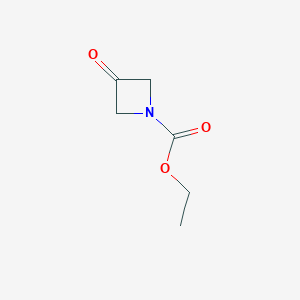

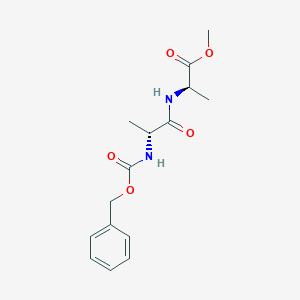

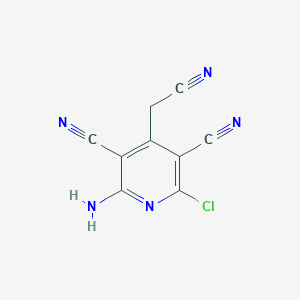

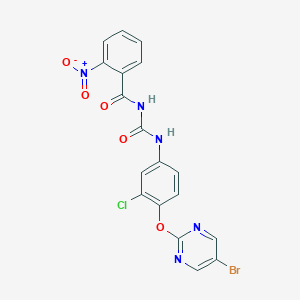

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)

![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)